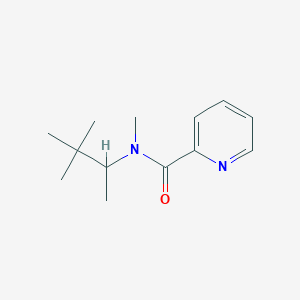![molecular formula C13H19NO B7494643 N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as ABT-418, is a chemical compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). ABT-418 is a potent agonist of the neuronal nicotinic acetylcholine receptor (nAChR), which plays a critical role in cognitive function.
Wirkmechanismus
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide acts as a potent agonist of the nAChR, which is a type of ionotropic receptor that is widely distributed in the brain. Activation of the nAChR by N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide leads to the release of neurotransmitters such as dopamine, which play a critical role in cognitive function and memory.
Biochemical and Physiological Effects:
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. In addition, N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to increase the release of dopamine in the brain, which is thought to play a critical role in its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several advantages for use in lab experiments, including its potent and selective agonist activity at the nAChR, its ability to improve cognitive function and memory, and its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. However, N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide also has some limitations, including its potential for side effects such as nausea and vomiting, and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide, including:
1. Further studies on its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD.
2. Development of more potent and selective agonists of the nAChR for use in cognitive enhancement.
3. Investigation of the potential use of N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide in combination with other drugs for the treatment of cognitive disorders.
4. Studies on the long-term effects of N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide on cognitive function and memory.
5. Investigation of the mechanism of action of N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide and its effects on neurotransmitter release in the brain.
In conclusion, N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a promising compound for the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Its potent agonist activity at the nAChR and its ability to improve cognitive function and memory make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential for use in treating cognitive disorders.
Synthesemethoden
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with ethyl 2-bromo-5-cyclopropylidenepentanoate, followed by cyclization and amidation. Another method involves the reaction of cyclopropylmethylamine with ethyl 2-cyclopropylidenepentanoate, followed by cyclization and amidation.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been extensively studied for its potential use in treating cognitive disorders, particularly Alzheimer's disease and ADHD. In preclinical studies, N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to improve cognitive function and memory in animal models of these disorders. Clinical trials in humans have also shown promising results, with N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide improving cognitive function in patients with mild to moderate Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-14(11-5-6-11)13(15)12-8-9-3-4-10(12)7-9/h3-4,9-12H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGUCMOSQJJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

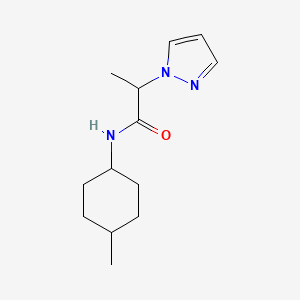

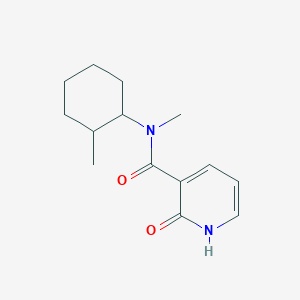
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
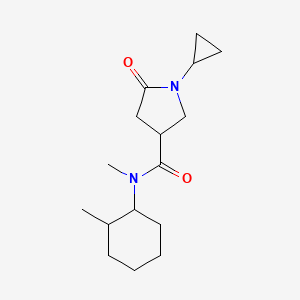
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)
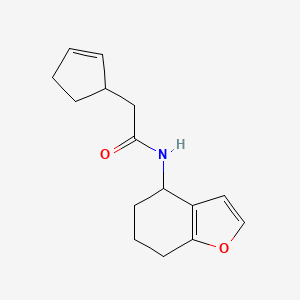
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
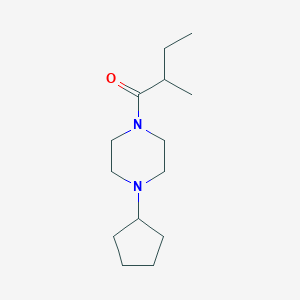
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)
![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
